molecular formula C9H13NO B131277 1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone CAS No. 141453-98-7

1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone

Cat. No. B131277
M. Wt: 151.21 g/mol
InChI Key: UEWYUIFACVSXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone is a bicyclic ketone that is commonly referred to as norcarfentanil. It belongs to the family of opioids, which are known to produce analgesic effects by interacting with the opioid receptors present in the central nervous system. Norcarfentanil is a potent synthetic opioid that has been extensively studied for its potential use in scientific research.

Mechanism Of Action

Norcarfentanil produces its effects by binding to the mu-opioid receptor, which is present in the central nervous system. This binding leads to the activation of the receptor, which results in the inhibition of neurotransmitter release. This inhibition leads to the analgesic effects of norcarfentanil.

Biochemical And Physiological Effects

Norcarfentanil produces a variety of biochemical and physiological effects in the body. It produces analgesia by inhibiting the release of neurotransmitters that are responsible for transmitting pain signals. Additionally, norcarfentanil produces sedation and respiratory depression, which can be beneficial in surgical procedures.

Advantages And Limitations For Lab Experiments

Norcarfentanil has several advantages for use in lab experiments. It is a potent opioid that produces consistent effects, which makes it an ideal tool for studying the opioid receptors. Additionally, norcarfentanil has a long half-life, which allows for prolonged experiments. However, norcarfentanil has several limitations, including its potential for abuse and its high toxicity.

Future Directions

There are several future directions for research involving norcarfentanil. One area of research is the development of new opioid receptor ligands that have improved selectivity and potency. Additionally, research is needed to investigate the long-term effects of norcarfentanil on the body, including its potential for addiction and tolerance. Finally, research is needed to investigate the potential therapeutic uses of norcarfentanil, such as in the treatment of chronic pain.

Scientific Research Applications

Norcarfentanil has been used extensively in scientific research as a tool to study the opioid receptors present in the central nervous system. It has been used to investigate the binding affinity of various opioid receptors and their subtypes. Additionally, norcarfentanil has been used to study the pharmacological effects of opioids on the body, such as their analgesic, sedative, and respiratory depressant effects.

properties

CAS RN

141453-98-7

Product Name

1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-7(11)9-4-8-2-3-10(5-8)6-9/h4,8H,2-3,5-6H2,1H3

InChI Key

UEWYUIFACVSXMH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2CCN(C2)C1

Canonical SMILES

CC(=O)C1=CC2CCN(C2)C1

synonyms

Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (±)1-azabicyclo[3.2.1]oct-3-en-3-yl-N-methoxy-N-methylcarboxamide (D8) (0.40 g, 2.0 mmole) in dry tetrahydrofuran (20 ml) was cooled to -70° C., under a nitrogen atmosphere, and treated dropwise over 15 minutes with methyllithium (1.47 ml of a 1.5 m solution in diethyl ether as the complex with lithium bromide, 2.2 mmole). The temperature was maintained at -70° C. for 30 minutes, and then allowed to warm to 0° C. over 1.75h. The reaction was cooled to -20° C. and poured into a 1M solution of orthophosphoric acid (20 ml) cooled below 0° C. The organic layer was separated, and the aqueous phase was saturated with potassium carbonate, and extracted exhaustively with chloroform. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give a pale yellow oil (0.33 g) which was distilled in a kugelrohr at 150° C./0.1 mmHg to give the title compound (D10) as a colourless liquid (0.28 g, 93%).
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(±)1-azabicyclo[3.2.1]oct-3-en-3-yl-N-methoxy-N-methylcarboxamide
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